N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C19H23ClN4O2 and its molecular weight is 374.87. The purity is usually 95%.
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Biological Activity
N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology and neuropharmacology. Its unique molecular structure comprises various functional groups that may interact with biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H26ClN4O3
- Molecular Weight : 404.89 g/mol
- CAS Number : 1226437-79-1
The structure features a chlorophenyl group, a piperidinyl moiety, and a pyrimidinyl unit, which contribute to its biological activity by enabling interactions with specific enzymes and receptors involved in cell signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anticancer Potential : The compound has been studied for its ability to inhibit tumor growth by modulating critical signaling pathways involved in cell proliferation and survival. Its interactions with specific enzymes and receptors suggest a role in cancer therapy.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes related to cancer progression, although the exact mechanisms remain under investigation.
- Neuropharmacological Effects : Given its structural components, the compound may also have implications for treating neurodegenerative diseases by interacting with neurotransmitter systems.
Case Studies and Experimental Data
-
Anticancer Activity :
- In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. The compound's IC50 values suggest potent activity against specific tumor types.
- A study involving molecular docking simulations indicated strong binding affinity to targets such as protein kinases involved in cancer signaling pathways.
-
Mechanism of Action :
- The compound appears to modulate pathways related to apoptosis and cell cycle regulation. Further research is needed to elucidate the specific molecular interactions.
-
Comparative Analysis with Similar Compounds :
- A comparison with structurally similar compounds revealed that this compound exhibited superior selectivity and efficacy in targeting cancer cells.
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide | C20H26N4O2 | Similar piperidinyl and pyrimidinyl groups; different substitution on phenyl ring |
N-(4-Methylphenyl)-N'-(6-methylpyrimidin-4-yloxy)urea | C15H18N4O2 | Contains a urea linkage; potential for different biological activity |
6-Chloro-N-(pyridin-3-yl)acetamide | C10H10ClN3O | Lacks piperidine; simpler structure but shares chlorinated phenyl component |
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-6-4-3-5-15(16)20/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVZQCVYIVWSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.